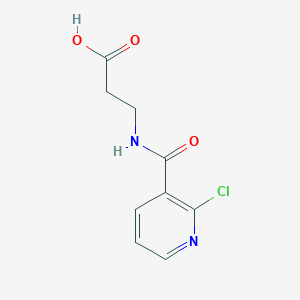
beta-ALANINE, N-(2-CHLORONICOTINOYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-ALANINE, N-(2-CHLORONICOTINOYL)-: is a compound that combines the properties of beta-alanine, a non-proteogenic amino acid, with a chloronicotinoyl group. Beta-alanine is known for its role in increasing muscle carnosine levels, which helps buffer pH in muscles during high-intensity exercise . The addition of the chloronicotinoyl group may impart unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of beta-ALANINE, N-(2-CHLORONICOTINOYL)- typically involves the reaction of beta-alanine with 2-chloronicotinic acid. The process may include steps such as esterification, followed by aminolysis. For instance, 2-chloronicotinic acid can be esterified with methanol to form 2-chloromethyl nicotinate, which is then reacted with beta-alanine in the presence of a catalyst to yield the desired compound .
Industrial Production Methods: Industrial production methods for beta-ALANINE, N-(2-CHLORONICOTINOYL)- may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: Beta-ALANINE, N-(2-CHLORONICOTINOYL)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Beta-ALANINE, N-(2-CHLORONICOTINOYL)- has several scientific research applications:
Chemistry: The compound is used in the synthesis of novel materials and as a building block for more complex molecules.
Biology: It is studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in enhancing muscle performance and reducing fatigue.
Industry: The compound is used in the development of new pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of beta-ALANINE, N-(2-CHLORONICOTINOYL)- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in carnosine synthesis, enhancing muscle carnosine levels.
Pathways: It may influence metabolic pathways related to muscle performance and fatigue reduction by acting as a precursor to carnosine, which buffers pH in muscles during high-intensity exercise
Comparison with Similar Compounds
Beta-alanine: A naturally occurring beta-amino acid known for its role in carnosine synthesis.
2-Chloronicotinic acid: A chlorinated derivative of nicotinic acid used in various chemical syntheses.
Comparison: Beta-ALANINE, N-(2-CHLORONICOTINOYL)- combines the properties of both beta-alanine and 2-chloronicotinic acid, making it unique. While beta-alanine primarily enhances muscle carnosine levels, the addition of the chloronicotinoyl group may impart additional chemical reactivity and potential biological effects .
Properties
CAS No. |
76980-22-8 |
|---|---|
Molecular Formula |
C9H9ClN2O3 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
3-[(2-chloropyridine-3-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C9H9ClN2O3/c10-8-6(2-1-4-11-8)9(15)12-5-3-7(13)14/h1-2,4H,3,5H2,(H,12,15)(H,13,14) |
InChI Key |
BKNIXAGNUBETPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


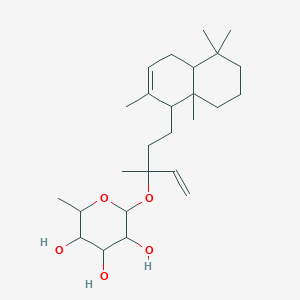

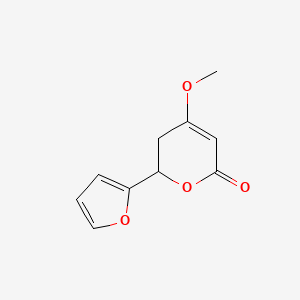

![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
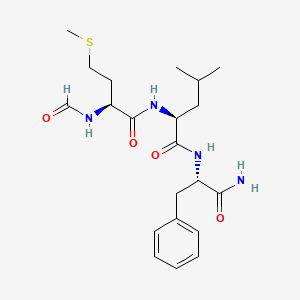
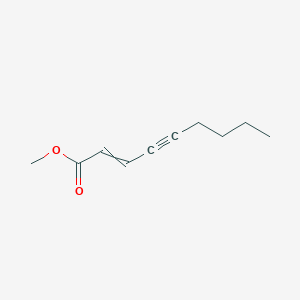
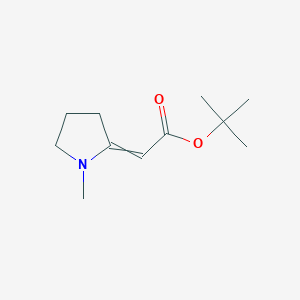
![S-[(2,4,6-Trimethylphenyl)methyl]-L-cysteine](/img/structure/B14447463.png)

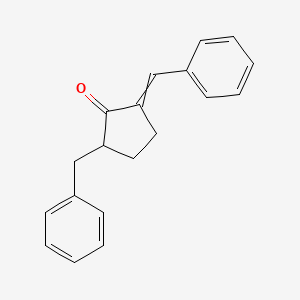
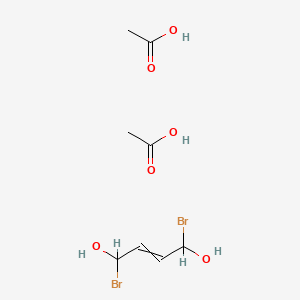
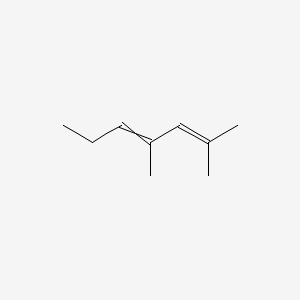
![3-[Dimethyl(pentyl)silyl]propanoic acid](/img/structure/B14447507.png)
